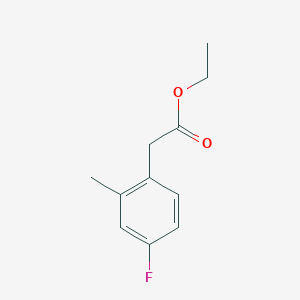

Ethyl 4-fluoro-2-methylphenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-2-methylphenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7H2,1-2H3 |

InChI Key |

MFNVERJPMQGFDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Ethyl 4 Fluoro 2 Methylphenylacetate

Mechanistic Investigations of C-F Bond Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its reactivity on an aromatic ring is highly dependent on the electronic environment and reaction conditions. For Ethyl 4-fluoro-2-methylphenylacetate, the fluorine atom is positioned para to the ethyl acetate (B1210297) group and meta to the methyl group, leading to competing electronic effects that dictate its reactivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of aryl fluorides. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The general mechanism is as follows:

Addition of Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom, forming a tetrahedral Meisenheimer complex. This step is typically the rate-determining step.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion.

The rate of SNAr reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and thus accelerating the reaction.

In this compound, the substituents present a mixed electronic profile. The methyl group at the ortho position is weakly electron-donating, while the ethyl acetate group at the para position is weakly electron-withdrawing. Consequently, the aromatic ring is not strongly activated towards traditional SNAr. Its reactivity is expected to be low, similar to that of unactivated fluoroarenes like 4-fluorotoluene (B1294773), which are generally resistant to SNAr under standard conditions. For such unactivated substrates, forcing conditions or alternative activation methods, such as organic photoredox catalysis, may be necessary to facilitate the substitution.

Interestingly, in SNAr reactions, the reactivity order for halogens is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the carbon center more electrophilic.

Radical Mechanisms Involving Fluorine

Alternative pathways for C-F bond cleavage involve radical intermediates. These mechanisms are typically initiated by a single-electron transfer (SET) to the fluoroaromatic compound, generating a radical anion. This intermediate can then undergo fragmentation by cleaving the C-F bond to produce an aryl radical and a fluoride anion.

The high bond dissociation energy of the aromatic C-F bond makes this cleavage energetically demanding. Therefore, such radical pathways are less common than SNAr for aryl fluorides unless potent reducing agents or specific photochemical or electrochemical conditions are employed. The formation of the aryl radical from the radical anion is often the rate-limiting step in these processes.

Ester Hydrolysis and Transesterification Mechanisms

The ethyl ester group of the title compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Mechanisms

Acid-catalyzed ester hydrolysis is a reversible process that proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H3O+), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen.

Elimination: The leaving group, ethanol (B145695), is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product.

Transesterification under acidic conditions follows a similar mechanistic pathway, with an alcohol molecule (e.g., methanol) acting as the nucleophile instead of water.

Base-Catalyzed Mechanisms

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that typically follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

The steps of this mechanism are:

Nucleophilic Attack: A hydroxide (B78521) ion (OH-) directly attacks the carbonyl carbon, which is the rate-determining step. This forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion (EtO-) as the leaving group.

Deprotonation: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to form a carboxylate salt and ethanol.

The rate of base-catalyzed hydrolysis is significantly influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. The fluorine atom at the para position in this compound exerts a strong electron-withdrawing inductive effect, which is expected to accelerate the rate of hydrolysis compared to its non-fluorinated analog, ethyl 2-methylphenylacetate. Studies on similar fluorinated esters have demonstrated that fluorine substitution significantly decreases hydrolytic stability.

| Compound | Key Substituent(s) | Expected Effect on Carbonyl Carbon | Predicted Relative Rate of Base-Catalyzed Hydrolysis |

|---|---|---|---|

| Ethyl Phenylacetate (B1230308) | -H | Baseline Electrophilicity | 1 |

| Ethyl 2-methylphenylacetate | 2-Methyl (weakly donating) | Slightly Decreased Electrophilicity | < 1 |

| This compound | 4-Fluoro (strongly withdrawing) | Significantly Increased Electrophilicity | > 1 |

Substituent Effects on Reaction Rates and Selectivity

4-Fluoro Group: This group exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect generally dominates, making the ring electron-deficient and deactivating it towards electrophilic aromatic substitution, but activating it for nucleophilic attack. This effect significantly increases the rate of ester hydrolysis by enhancing the carbonyl carbon's electrophilicity.

2-Methyl Group: As an alkyl group, it has a weak electron-donating inductive effect (+I) and contributes to hyperconjugation. This slightly increases the electron density of the ring. Its position ortho to the ester side chain can also introduce steric hindrance, potentially slowing down reactions at that site or on the ring.

CH2COOEt Group: The entire ethyl acetate side chain is weakly deactivating via an inductive effect (-I).

| Substituent | Position | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring Reactivity (EAS) |

|---|---|---|---|---|

| -F | 4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

| -CH3 | 2 | +I (Weakly Donating) | N/A (Hyperconjugation) | Activating |

| -CH2COOEt | 1 | -I (Weakly Withdrawing) | N/A | Deactivating |

Electronic Effects of Fluoro and Methyl Groups

The electronic influence of substituents on the aromatic ring can be quantitatively assessed through Hammett plots and other linear free-energy relationships. The 4-fluoro and 2-methyl groups exert both inductive and resonance effects, which modify the electron density at the reaction center, thereby affecting reaction rates.

The methyl group at the ortho-position has a dual electronic role. It is an electron-donating group through both an inductive effect (+I) and hyperconjugation (+R). These effects increase the electron density on the aromatic ring, which can influence the reactivity of the ester group.

In reactions involving the ester moiety, such as hydrolysis, the electronic nature of the phenyl ring plays a crucial role. Electron-withdrawing groups on the phenyl ring can stabilize the transition state of nucleophilic attack on the carbonyl carbon, thus accelerating the reaction. The combined electronic effects of the 4-fluoro (electron-withdrawing) and 2-methyl (electron-donating) groups in this compound result in a complex modulation of the electron density at the reaction site. A quantitative understanding of these combined effects would require experimental kinetic data and analysis using extended Hammett-type equations that can parse the contributions of different electronic parameters.

Table 1: Illustrative Electronic Substituent Constants (Note: This table provides general substituent constants for context; specific values can vary with the reaction and solvent.)

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Hammett Constant (σp/σm) |

|---|---|---|---|---|

| -F | para | +0.50 | -0.44 | +0.06 |

| -CH3 | ortho | -0.04 | -0.13 | -0.17 (para value for comparison) |

Steric Effects on Reaction Pathways

The methyl group at the ortho-position introduces significant steric hindrance around the ethyl acetate substituent. This steric bulk can impede the approach of reactants to the reaction center, thereby slowing down reaction rates. This phenomenon is commonly referred to as the "ortho effect."

In the case of ester hydrolysis, the nucleophile (e.g., a hydroxide ion) must attack the carbonyl carbon. The ortho-methyl group can physically obstruct this attack, leading to a lower reaction rate compared to its meta- or para-substituted counterparts. The magnitude of this steric effect can be quantified using Taft's steric parameter (Es), where more negative values indicate greater steric hindrance.

Furthermore, the ortho-methyl group can influence the conformation of the ethyl acetate side chain. It may force the side chain to twist out of the plane of the benzene (B151609) ring, which can, in turn, affect the resonance interaction between the phenyl ring and the carbonyl group. This can have secondary electronic consequences on the reaction kinetics. The precise impact of these steric effects on the reaction pathways of this compound would be best elucidated through detailed kinetic studies comparing its reactivity to that of related, less sterically hindered isomers.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving polar or charged intermediates and transition states, such as the hydrolysis of esters, solvent properties like polarity, polarizability, and hydrogen-bonding capacity are particularly important.

Polarity and Hydrogen-Bonding Contributions

The hydrolysis of an ester typically proceeds through a tetrahedral intermediate which is more polar and often charged compared to the reactants. Polar solvents can stabilize this intermediate more effectively than the starting materials, thereby lowering the activation energy and increasing the reaction rate. Protic solvents, such as water and alcohols, can further enhance this stabilization through hydrogen bonding with the carbonyl oxygen and the leaving group.

For this compound, a change from a nonpolar solvent to a polar, protic solvent would be expected to significantly accelerate its hydrolysis. The extent of this acceleration would depend on the specific solvent's properties. For instance, a solvent with a high dielectric constant and strong hydrogen-bond donating ability would provide the most significant rate enhancement.

Table 2: Properties of Common Solvents

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor (α) | Hydrogen Bond Acceptor (β) |

|---|---|---|---|

| Water | 80.1 | 1.17 | 0.47 |

| Methanol (B129727) | 32.7 | 0.98 | 0.66 |

| Ethanol | 24.5 | 0.86 | 0.75 |

| Acetonitrile | 37.5 | 0.19 | 0.40 |

| Dichloromethane (B109758) | 8.9 | 0.13 | 0.10 |

Correlation Analysis of Solvent Parameters

To quantitatively analyze solvent effects, linear free-energy relationships can be employed. The Kamlet-Taft equation, for example, correlates reaction rate constants (log k) with solvent parameters representing dipolarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β):

log k = log k₀ + sπ* + aα + bβ

By determining the coefficients s, a, and b from experimental data across a range of solvents, one can gain insight into the nature of the solvent-solute interactions that govern the reaction. A large positive 'a' value, for instance, would indicate that the transition state is significantly stabilized by hydrogen-bond donation from the solvent.

For the hydrolysis of this compound, it would be expected that both the dipolarity/polarizability and hydrogen-bond acidity of the solvent would play significant roles in stabilizing the polar transition state, leading to positive 's' and 'a' coefficients in a Kamlet-Taft analysis. The magnitude of these coefficients would provide a quantitative measure of the sensitivity of the reaction to these solvent properties.

Advanced Spectroscopic and Structural Analysis of Ethyl 4 Fluoro 2 Methylphenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structural framework of Ethyl 4-fluoro-2-methylphenylacetate, providing detailed information about the chemical environment of each nucleus.

¹⁹F NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is indispensable for characterizing its specific electronic environment. The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance, reflecting the single fluorine atom on the phenyl ring. The chemical shift of this fluorine nucleus is influenced by the electronic effects of the surrounding substituents. The electron-donating methyl group and the electron-withdrawing ethyl acetate (B1210297) group, along with their positions relative to the fluorine atom, will determine the precise chemical shift. This resonance is anticipated to appear as a multiplet due to coupling with neighboring aromatic protons.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | -110 to -120 ppm | Triplet of doublets (td) |

| Coupling Constants (J) | J(F-H_ortho) ≈ 8-10 Hz, J(F-H_meta) ≈ 5-7 Hz |

Note: Predicted data is based on typical values for similar fluorinated aromatic compounds.

Multinuclear NMR Techniques (¹H, ¹³C, ¹H-¹⁹F COSY)

A combination of ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy, such as ¹H-¹⁹F COSY, provides a complete picture of the proton and carbon framework and their connectivity with the fluorine atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons on the ring (a singlet). The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with some showing C-F coupling), the benzylic carbon, the carbons of the ethyl group, and the methyl carbon. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

A ¹H-¹⁹F COSY experiment would definitively establish the correlations between the fluorine atom and the aromatic protons, confirming their spatial relationships. Cross-peaks in the 2D spectrum would link the ¹⁹F resonance to the signals of the protons on the adjacent carbon atoms.

Table 2: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.2 | m | 3H |

| -OCH₂CH₃ | 4.1 - 4.2 | q | 2H |

| -CH₂-Ar | 3.6 - 3.7 | s | 2H |

| Ar-CH₃ | 2.2 - 2.3 | s | 3H |

| -OCH₂CH₃ | 1.2 - 1.3 | t | 3H |

Note: Predicted data is based on analogous structures.

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 172 |

| C-F (aromatic) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | 113 - 135 |

| -OCH₂CH₃ | 60 - 62 |

| -CH₂-Ar | 38 - 40 |

| Ar-CH₃ | 18 - 20 |

| -OCH₂CH₃ | 13 - 15 |

Note: Predicted data is based on analogous structures and expected coupling patterns.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion ([M]⁺˙). This measurement allows for the unambiguous determination of the elemental formula, C₁₁H₁₃FO₂, confirming the identity of the compound. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a series of daughter ions are produced, which reveal the underlying chemical structure. Key fragmentation pathways for this compound are expected to include:

Loss of the ethoxy group (-OCH₂CH₃): This would lead to the formation of a stable acylium ion.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this rearrangement could occur from the ethyl ester group.

Benzylic cleavage: Fission of the bond between the methylene group and the aromatic ring would generate a stable tropylium-type cation.

Cleavage of the ester group: Fragmentation can occur at various points within the ethyl acetate moiety.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Possible Fragment Identity |

| 196 | [C₁₁H₁₃FO₂]⁺˙ (Molecular Ion) |

| 151 | [M - OCH₂CH₃]⁺ |

| 123 | [M - COOCH₂CH₃]⁺ |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

Note: The fragmentation pattern is a prediction based on common fragmentation mechanisms for similar compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group. Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.

The Raman spectrum would also provide information on these functional groups, often with different relative intensities compared to the IR spectrum. Aromatic ring vibrations are typically strong in the Raman spectrum.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 (strong) | 1730 - 1750 (medium) |

| C-O Stretch (Ester) | 1150 - 1250 (strong) | 1150 - 1250 (weak) |

| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| C-F Stretch | 1000 - 1100 (strong) | 1000 - 1100 (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

Note: Predicted frequencies are based on characteristic group frequencies.

Based on a thorough search of available scientific literature, there is currently no published X-ray crystallographic data for the compound this compound.

Therefore, the requested article section "4.4. X-ray Crystallography for Solid-State Structure Determination" and its associated data tables cannot be generated at this time. To provide such an analysis, a single crystal of this compound would need to be synthesized, and its structure determined experimentally using X-ray diffraction techniques.

Computational Chemistry and Theoretical Studies of Ethyl 4 Fluoro 2 Methylphenylacetate

Prediction of Spectroscopic Parameters

Future research initiatives may focus on this and similar molecules, at which point a detailed theoretical and computational analysis could be compiled.

Derivatization and Chemical Transformations of Ethyl 4 Fluoro 2 Methylphenylacetate

Modification of the Ester Group

The ester functional group in Ethyl 4-fluoro-2-methylphenylacetate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(4-fluoro-2-methylphenyl)acetic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible process that goes to completion. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid.

Table 1: General Conditions for Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 2-(4-fluoro-2-methylphenyl)acetic acid |

The ester group can be reduced to a primary alcohol, 2-(4-fluoro-2-methylphenyl)ethanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

Table 2: General Conditions for Reduction of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | 1. LiAlH₄, Dry Ether or THF 2. H₃O⁺ workup | 2-(4-fluoro-2-methylphenyl)ethanol |

This compound can be converted to amides through reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with the desired amine to form the amide.

For direct conversion, the reaction of the ester with an amine can be facilitated by the use of a Lewis acid catalyst or by conversion of the amine into a more nucleophilic species. The resulting product is 2-(4-fluoro-2-methylphenyl)acetamide or its N-substituted derivatives.

Table 3: General Conditions for Amidation of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | Amine (e.g., NH₃, RNH₂, R₂NH), Heat | 2-(4-fluoro-2-methylphenyl)acetamide (or N-substituted) |

Reactions at the Aromatic Ring

The substituted benzene (B151609) ring of this compound can undergo further substitution reactions, and the existing methyl group can also be chemically modified.

The regioselectivity of further electrophilic aromatic substitution on the 4-fluoro-2-methylphenyl ring is directed by the existing substituents: the fluorine atom, the methyl group, and the ethyl acetate (B1210297) group. The fluorine atom is an ortho, para-directing deactivator, while the methyl group is an ortho, para-directing activator. The ethyl acetate group is a deactivating meta-director.

Considering the combined effects, the positions for further electrophilic attack can be predicted. The activating methyl group and the ortho, para-directing fluorine will strongly influence the position of the incoming electrophile.

Bromination: Bromination of the closely related 4-fluorotoluene (B1294773) with bromine in the presence of a catalyst like iron and iodine in glacial acetic acid has been shown to produce a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. google.comprepchem.com By analogy, bromination of this compound would be expected to occur at the positions ortho and meta to the fluorine atom.

Nitration: The nitration of fluorotoluenes has been studied, and the directing effects of the fluorine and methyl groups are well-documented. For 4-fluorotoluene, nitration can lead to substitution at various positions. researchgate.netrsc.org For this compound, the incoming nitro group would likely be directed to the positions influenced by the activating methyl group and the ortho, para-directing fluorine.

Table 4: Predicted Products of Further Aromatic Substitution

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Bromination | Br₂, Fe, I₂, Acetic Acid | Ethyl 3-bromo-4-fluoro-2-methylphenylacetate and Ethyl 5-bromo-4-fluoro-2-methylphenylacetate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-fluoro-2-methyl-3-nitrophenylacetate and Ethyl 4-fluoro-2-methyl-5-nitrophenylacetate |

The methyl group attached to the aromatic ring can also be a site for chemical transformation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating. libretexts.orgmasterorganicchemistry.com This would convert the methyl group to a carboxyl group, yielding 2-(carboxy)-4-fluorophenylacetic acid ethyl ester.

Halogenation: The benzylic protons of the methyl group are susceptible to free-radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or benzoyl peroxide, would be expected to selectively brominate the methyl group to give Ethyl 2-(bromomethyl)-4-fluorophenylacetate. researchgate.netmasterorganicchemistry.com This reaction is known as the Wohl-Ziegler reaction. organic-chemistry.org

Table 5: Reactions at the Methyl Substituent

| Reaction | Reagents and Conditions | Product |

| Oxidation | KMnO₄, Heat | 2-(carboxy)-4-fluorophenylacetic acid ethyl ester |

| Halogenation | NBS, Radical Initiator (e.g., UV light, AIBN) | Ethyl 2-(bromomethyl)-4-fluorophenylacetate |

Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound involves strategic chemical modifications to systematically alter its structure. These modifications can be broadly categorized into systematic structural variations and the introduction of chiral centers, enabling the exploration of structure-activity relationships and the development of new chemical entities with potentially enhanced properties.

Systematic Structural Variations

Systematic structural variations of this compound can be achieved through various synthetic transformations targeting the aromatic ring, the methyl group, the ester functionality, and the α-carbon. These modifications allow for the generation of a library of related compounds.

One common approach involves reactions at the α-carbon of the phenylacetate (B1230308) core. The acidity of the α-hydrogens allows for the formation of an enolate anion, which can then act as a nucleophile in various reactions. msu.edu For instance, alkylation of the enolate with different alkyl halides can introduce a range of substituents at the α-position. This method can be used to synthesize a series of α-substituted analogs.

Another strategy for structural variation is the modification of the phenyl ring. While the fluorine and methyl substituents on the aromatic ring are generally stable, further electrophilic aromatic substitution reactions could be employed to introduce additional groups, although the directing effects of the existing substituents would need to be carefully considered. Alternatively, Suzuki coupling reactions could be utilized, starting from a bromo-substituted precursor of this compound, to introduce a variety of aryl or alkyl groups. inventivapharma.com

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, represents another avenue for creating analogs. For instance, the Arndt-Eistert homologation or similar methods can be applied to the corresponding carboxylic acid (4-fluoro-2-methylphenylacetic acid) to produce Ethyl 3-(4-fluoro-2-methylphenyl)propanoate. acs.org Conversely, degradation reactions could be employed to shorten the side chain.

The ester group itself can be readily modified. Transesterification with different alcohols can yield a series of esters with varying alkyl or aryl groups. Saponification of the ethyl ester to the corresponding carboxylic acid provides a versatile intermediate that can be converted to a wide range of amides, acid chlorides, or other acyl derivatives. google.com

Below is a table summarizing potential systematic structural variations:

| Modification Site | Reaction Type | Potential Reagents | Resulting Analog Structure |

| α-Carbon | Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Ethyl 2-(4-fluoro-2-methylphenyl)propanoate |

| Aromatic Ring | Suzuki Coupling | Arylboronic acids | Ethyl (4'-substituted-[1,1'-biphenyl]-4-yl)acetate |

| Side Chain | Homologation | Diazomethane (Arndt-Eistert) | Ethyl 3-(4-fluoro-2-methylphenyl)propanoate |

| Ester Group | Transesterification | Other alcohols (e.g., methanol (B129727), propanol) | Mthis compound |

| Ester Group | Amidation (via acid) | Amines (e.g., RNH₂) | 2-(4-fluoro-2-methylphenyl)-N-alkylacetamide |

Introduction of Chiral Centers

The introduction of a chiral center into the structure of this compound is a key step in the synthesis of stereoisomerically pure compounds. A primary strategy for achieving this is through asymmetric synthesis, often targeting the α-carbon.

One established method is the use of chiral auxiliaries. The carboxylic acid derived from this compound can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent diastereoselective alkylation of the α-carbon, followed by removal of the auxiliary, can yield enantiomerically enriched α-substituted phenylacetic acid derivatives. nih.gov

Another approach involves asymmetric catalysis. The enolate of this compound can be reacted with electrophiles in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, to induce enantioselectivity. For example, stereodivergent allylic substitutions can be achieved using a combination of an iridium catalyst and a chiral Lewis base to access all four possible stereoisomers of products with two adjacent stereocenters. nih.gov

Furthermore, enzymatic resolutions can be employed to separate enantiomers. A racemic mixture of a derivative, such as the corresponding carboxylic acid, can be subjected to a lipase-catalyzed esterification or hydrolysis, which will selectively react with one enantiomer, allowing for the separation of the two.

The table below outlines some methods for introducing chirality:

| Method | Description | Example Reaction |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Coupling with an Evans oxazolidinone followed by diastereoselective alkylation. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Enantioselective alkylation of the enolate using a chiral phase-transfer catalyst. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed kinetic resolution of the corresponding racemic carboxylic acid. |

Applications of Ethyl 4 Fluoro 2 Methylphenylacetate As a Chemical Precursor

Building Block in Complex Organic Synthesis

The strategic placement of substituents on the phenyl ring of ethyl 4-fluoro-2-methylphenylacetate makes it a valuable intermediate in multi-step organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and enhanced binding affinity to target proteins. nih.govscilit.com Phenylacetic acid derivatives, in particular, form the core structure of several classes of drugs. wikipedia.orgjocpr.com For instance, fluorine-substituted phenylacetate (B1230308) derivatives have been investigated as potential sedative and hypnotic agents. nih.govresearchgate.net The rationale behind incorporating fluorine is to improve drug transport across the blood-brain barrier and to modulate the metabolic pathway, potentially leading to agents with a rapid onset of action and swift recovery. nih.gov

While direct synthesis of a marketed drug from this compound is not documented, its structure is analogous to intermediates used in the synthesis of various biologically active molecules. The 4-fluoro-2-methylphenyl moiety could be a key component in the design of new therapeutic agents where the fluorine atom serves to block metabolic oxidation at the para-position, and the methyl group provides steric and electronic influence that could be crucial for target engagement.

Table 1: Examples of Biologically Active Phenylacetic Acid Derivatives

| Compound Class | Therapeutic Area | Reference |

| Fluorine-substituted phenylacetates | Anesthetics | nih.gov |

| Phenylacetic acid amides | Anti-inflammatory | wikipedia.org |

| Substituted diphenylacetic acids | Various (drug candidates) | innopeptichem.com |

This table presents examples of related compound classes to illustrate the potential applications of phenylacetic acid derivatives in pharmaceutical research.

Role in Material Science (e.g., Polymer or Liquid Crystal Precursors)

The rigid structure of the phenyl ring in this compound suggests its potential as a precursor for materials with specific optical or electronic properties, such as liquid crystals and polymers.

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. dntb.gov.uarsc.org While the direct polymerization of this compound is unlikely, it could be chemically modified to produce a monomer suitable for polymerization. For example, hydrolysis to the carboxylic acid followed by conversion to an acid chloride could allow for its incorporation into polyesters or polyamides. The fluorine substituent would be expected to influence the resulting polymer's properties, potentially enhancing its thermal stability and altering its surface characteristics. researchgate.netmdpi.com

In the field of liquid crystals, molecules with a rigid core and specific polar groups are required. Phenylacetic acid derivatives have been used in the synthesis of liquid crystalline compounds. The presence of the polar fluorine atom in this compound could contribute to the formation of desirable mesophases.

Exploration in Chemical Biology Research

Fluorinated molecules are increasingly being used in the development of molecular probes for biological imaging. rsc.org The fluorine-19 (¹⁹F) nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive nucleus for magnetic resonance imaging (MRI) and spectroscopy, especially since there is no endogenous ¹⁹F signal in biological systems. semanticscholar.org Small molecules containing fluorine can be designed as probes to report on their local microenvironment.

This compound could serve as a starting material for the synthesis of more complex ¹⁹F-containing molecular probes. acs.orgnih.gov After modification to include a reporter group and a targeting moiety, such a probe could be used to study biological processes in a non-invasive manner.

The introduction of fluorine into a substrate analog can be a powerful tool for studying enzyme mechanisms. rroij.com The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding to an enzyme's active site. nih.gov Fluorinated compounds have been used as inhibitors or mechanistic probes for a variety of enzymes. nih.govresearchgate.net

This compound, or more likely the corresponding carboxylic acid, could be used to probe the active sites of enzymes that process phenylacetic acid derivatives. The fluorine atom can act as a reporter group in ¹⁹F NMR studies to monitor binding events and conformational changes upon substrate binding. researchgate.net

Future Research Directions for Ethyl 4 Fluoro 2 Methylphenylacetate

Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted phenylacetates, including Ethyl 4-fluoro-2-methylphenylacetate, traditionally relies on methods like Fischer esterification or cross-coupling reactions. While effective, these methods can often be improved in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on developing and applying next-generation catalytic systems to overcome these limitations.

Palladium- and nickel-catalyzed cross-coupling reactions represent a foundational area for advancement. Research into novel ligands, particularly biaryl phosphines and N-heterocyclic carbenes (NHCs), could lead to catalytic systems with lower catalyst loading, milder reaction conditions, and broader substrate scope. The development of catalysts that are robust enough to handle the specific steric and electronic environment of the 2-methyl and 4-fluoro substituents is a key challenge. Furthermore, exploring transition metal-free cross-coupling reactions, which utilize activating groups to facilitate C-F bond cleavage, presents an economical and environmentally friendly alternative.

Another promising avenue is the application of dual catalytic systems, such as the synergistic combination of photoredox and transition metal catalysis. For instance, a metallaphotoredox approach combining iridium (Ir) and copper (Cu) has been shown to be effective for preparing fluoroalkyl arenes from boronic acids under mild conditions. Adapting such systems for the synthesis of this compound could offer a highly efficient and functional group-tolerant pathway.

The following table summarizes potential catalytic systems for future investigation:

| Catalytic System | Potential Advantages | Key Research Focus |

| Advanced Pd/Ni Cross-Coupling | Lower catalyst loading, milder conditions, higher yields. | Development of specialized ligands (e.g., NHCs, biaryl phosphines) to overcome steric hindrance and electronic effects. |

| Transition Metal-Free Coupling | Cost-effective, reduced metal contamination. | Design of reactions using activating groups to enable selective C-F bond cleavage and C-C bond formation. |

| Photoredox/Dual Catalysis | Mild reaction conditions, high functional group tolerance. | Adaptation of Ir/Cu or similar systems for the specific coupling partners required for the target molecule. |

| Electrophilic Fluorination Catalysis | Direct introduction of fluorine to precursor molecules. | Development of catalysts for regioselective fluorination of a 2-methylphenylacetate precursor using agents like Selectfluor®. |

Asymmetric Synthesis and Chiral Resolution

While this compound is achiral, the introduction of a substituent at the α-carbon of the acetate (B1210297) group creates a chiral center. Enantiomerically pure α-aryl carboxylic acid derivatives are valuable building blocks in medicinal chemistry. Future research will therefore be directed towards developing methods for the asymmetric synthesis and chiral resolution of these analogues.

Asymmetric Synthesis: One major research direction is the development of catalytic asymmetric synthesis. This could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor or an α-ketoester. Chiral rhodium or palladium complexes with sophisticated ligands like BINAP have been successfully used for the asymmetric hydrogenation of similar substrates, including α-fluorinated iminoesters, to yield enantioenriched products. Applying these catalytic systems, potentially in specialized solvents like fluorinated alcohols to enhance selectivity, could provide direct access to single enantiomers. Another approach involves the asymmetric alkylation of an enolate derived from a precursor, using chiral phase-transfer catalysts or chiral auxiliaries.

Chiral Resolution: For cases where a racemic mixture of a chiral analogue is synthesized, efficient resolution methods are crucial. Enzymatic kinetic resolution using lipases is a particularly promising green chemistry approach. Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester, leaving the other enantiomer unreacted. Research in this area would focus on screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) and optimizing reaction conditions (solvent, acyl donor, temperature) to achieve high enantiomeric excess (ee) and conversion. rsc.orgresearchgate.netresearchgate.netaurigeneservices.com Combining enzymatic resolution with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), could theoretically yield a single enantiomer in 100% yield. beilstein-journals.org

Future research opportunities in this area are outlined below:

| Approach | Method | Research Goal |

| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Develop Ru, Rh, or Pd catalysts with chiral ligands (e.g., BINAP) to directly synthesize enantiopure α-substituted analogues. |

| Asymmetric Alkylation | Utilize chiral phase-transfer catalysts or auxiliaries for the enantioselective alkylation of precursor enolates. | |

| Chiral Resolution | Enzymatic Kinetic Resolution | Screen lipases (C. antarctica, P. fluorescens) for the selective hydrolysis/transesterification of one enantiomer of a racemic ester. rsc.orgresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combine lipase-catalyzed resolution with a racemization catalyst (e.g., a palladium complex) to convert the entire racemic mixture into a single enantiomer. beilstein-journals.org |

Advanced Mechanistic Elucidation of Fluorine Effects

The fluorine atom at the C4 position and the methyl group at the C2 position exert significant, and potentially interacting, electronic and steric effects on the reactivity of the aromatic ring and the benzylic position. A deeper, quantitative understanding of these effects is essential for designing more efficient syntheses and predicting the molecule's behavior in various chemical transformations.

Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to probe these "fluorine effects." The "ortho-fluorine effect," where a fluorine atom ortho to a reaction site can influence regioselectivity and reaction rates in metal-mediated C-H activation, is a well-documented phenomenon. rsc.orgresearchgate.netacs.org While the fluorine in this compound is not ortho to the primary substituent, its influence, combined with the ortho-methyl group, on C-H activation or other electrophilic aromatic substitution reactions warrants detailed investigation.

Spectroscopic and Kinetic Studies:

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) spectroscopy can be used to monitor reaction kinetics in real-time, providing valuable data on how the substituents affect the rates of key reaction steps, such as oxidative addition or reductive elimination in cross-coupling cycles. acs.org

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is an exceptionally powerful tool for mechanistic studies. rsc.orgmit.edu It can be used to characterize intermediates, probe catalyst-substrate interactions, and monitor subtle changes in the electronic environment of the fluorine atom throughout a reaction pathway. researchgate.netmdpi.com

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and visualize molecular orbitals. vapourtec.comjetir.org This allows for a theoretical rationalization of experimentally observed reactivity and selectivity. Computational studies can specifically parse the inductive versus resonant effects of the fluorine atom and the steric hindrance imposed by the ortho-methyl group, providing a detailed picture of their combined influence. aurigeneservices.com

A targeted research plan might involve the activities listed in the following table:

| Technique | Application | Objective |

| In-situ IR Spectroscopy | Real-time kinetic analysis of catalytic reactions. | Quantify the effect of the F and Me groups on the rates of individual reaction steps (e.g., C-H activation, insertion). acs.org |

| ¹⁹F NMR Spectroscopy | Characterization of reaction intermediates and catalyst-substrate complexes. | Elucidate the electronic role of the fluorine atom during the reaction mechanism. rsc.orgmit.edu |

| Density Functional Theory (DFT) | Modeling of reaction energy profiles and transition states. | Computationally predict and explain regioselectivity and reactivity based on the electronic and steric properties of the substituents. jetir.org |

| Kinetic Isotope Effect (KIE) Studies | Probing C-H bond cleavage in rate-determining steps. | Determine the mechanism of C-H activation reactions involving the aromatic ring. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and process control. aurigeneservices.comrsc.org Applying these modern technologies to the synthesis of this compound is a critical direction for future research, particularly for industrial-scale production.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. scielo.br This approach offers superior control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or hazardous reactions, such as certain fluorination or coupling reactions. beilstein-journals.orgmit.edu The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to higher yields and purities. rsc.org Future research should focus on translating the optimal catalytic systems identified in batch synthesis into robust and scalable continuous flow processes. This includes adapting heterogeneous catalysts for packed-bed reactors or developing soluble catalysts compatible with membrane separation for continuous product isolation. The integration of in-line analytical tools, such as benchtop NMR or FT-IR, can enable real-time reaction monitoring and optimization. researchgate.net

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, often utilizing robotic liquid handlers and multiwell plates, can dramatically accelerate the discovery and optimization of reaction conditions. researchgate.netchimia.ch High-throughput experimentation (HTE) can be used to rapidly screen a wide array of catalysts, ligands, solvents, and bases to identify the optimal conditions for the synthesis of this compound. rsc.org This data-rich approach not only speeds up process development but also provides large datasets that can be used to train machine learning algorithms for predicting reaction outcomes.

The integration of these technologies can be envisioned as follows:

| Technology | Application | Future Research Goal |

| Continuous Flow Chemistry | Synthesis of the target compound and key intermediates. | Develop a multi-step, telescoped flow process from basic starting materials to the final product, minimizing intermediate isolation. aurigeneservices.comacs.org |

| Handling of hazardous reagents. | Design safe and efficient flow protocols for reactions involving toxic or unstable reagents that are challenging in batch. beilstein-journals.org | |

| Automated Synthesis (HTE) | Reaction condition optimization. | Utilize robotic platforms to rapidly screen hundreds of reaction conditions (catalysts, ligands, solvents, temperatures) to maximize yield and purity. researchgate.net |

| Process Analytical Technology (PAT) | In-line reaction monitoring. | Integrate spectroscopic tools (e.g., ¹⁹F NMR, FT-IR) into flow reactors for real-time analysis and automated process control. researchgate.net |

By pursuing these future research directions, the scientific community can develop more efficient, selective, and sustainable methods for producing this compound and its derivatives, while also building a more profound fundamental understanding of the chemistry of fluorinated aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.